(6S)-Vorapaxar is a novel compound classified as a first-in-class protease-activated receptor-1 antagonist. It is primarily indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Vorapaxar functions by selectively inhibiting the thrombin receptor, thereby preventing thrombin-mediated platelet activation and aggregation, which are critical processes in the formation of blood clots .
Vorapaxar is derived from the tricyclic himbacine structure and has been developed as an oral medication. It is classified under the category of antiplatelet agents, specifically targeting the protease-activated receptor-1 pathway to reduce thrombotic events . Vorapaxar's chemical name is ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid .
The synthesis of Vorapaxar involves several key steps that emphasize the construction of its complex tricyclic structure. The process typically includes:
The detailed synthetic route has been documented in various pharmaceutical chemistry studies, emphasizing reaction conditions such as temperature, solvents, and catalysts used throughout the synthesis .
The molecular formula of Vorapaxar is , with a molecular weight of approximately 590.66 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. Key structural data includes:
The three-dimensional conformation plays a crucial role in its interaction with the protease-activated receptor .
Vorapaxar primarily acts through competitive inhibition of thrombin at the protease-activated receptor-1 site on platelets. The chemical reactions involved include:
The selectivity of Vorapaxar for PAR-1 over other receptors ensures targeted action with minimized side effects related to bleeding risks associated with broader antiplatelet therapies .
The mechanism by which Vorapaxar exerts its effects involves:
Vorapaxar exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics within the human body .
Vorapaxar has been primarily studied for its role in preventing recurrent thrombotic events in patients with established cardiovascular diseases. Its applications include:
Ongoing research continues to explore additional indications for Vorapaxar in different patient populations and conditions related to cardiovascular health .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3